molecular formula AlTb B082873 Aluminum;terbium CAS No. 12043-28-6

Aluminum;terbium

Cat. No.: B082873
CAS No.: 12043-28-6
M. Wt: 185.90689 g/mol
InChI Key: SSUFOAJSWIDITI-UHFFFAOYSA-N
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Description

For a valid introduction, the following steps are typically required (as per , and 7):

  • Structural Identification: Use IUPAC nomenclature and spectroscopic data (e.g., NMR, HRMS) to define the compound .
  • Physicochemical Properties: Include molecular weight, solubility, logP, and stability data .
  • Functional Role: State applications (e.g., pharmaceutical, industrial) and biological targets if applicable .

Example for a hypothetical compound:
If CID 6336900 were an oscillatoxin derivative (as in ), its structure might resemble oscillatoxin D (CID 101283546), with modifications in substituents or stereochemistry.

Properties

CAS No.

12043-28-6

Molecular Formula

AlTb

Molecular Weight

185.90689 g/mol

IUPAC Name

aluminum;terbium

InChI

InChI=1S/Al.Tb

InChI Key

SSUFOAJSWIDITI-UHFFFAOYSA-N

Canonical SMILES

[Al].[Tb]

Other CAS No.

12043-28-6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of aluminum-terbium compounds typically involves the simultaneous thermal evaporation of aluminum and terbium. This method results in the formation of thin films with varying terbium content. The process involves heating aluminum and terbium in a vacuum chamber until they evaporate and then condense on a substrate, forming a thin film .

Industrial Production Methods

In industrial settings, aluminum-terbium compounds can be produced through high-temperature alloying processes. This involves melting aluminum and terbium together in a controlled environment to ensure the proper ratio and homogeneity of the final product. The molten mixture is then cooled and solidified to form the desired alloy .

Chemical Reactions Analysis

Types of Reactions

Aluminum-terbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both aluminum and terbium.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aluminum oxide, terbium oxide, and various intermediate compounds depending on the specific reaction conditions .

Scientific Research Applications

Aluminum-terbium compounds have a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which aluminum-terbium compounds exert their effects is primarily related to the electronic configuration of terbium. Terbium’s partially filled 4f orbitals allow it to absorb and emit light efficiently, making it useful in luminescent applications. Additionally, the combination with aluminum enhances the compound’s stability and conductivity, making it suitable for various industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Assuming CID 6336900 belongs to a known class (e.g., oscillatoxins or fluorinated heterocycles), here is a comparison template based on , and 9:

Table 1: Structural and Functional Comparison

Property CID 6336900 (Hypothetical) Oscillatoxin D (CID 101283546) 8-Fluoroquinolin-4-ol (CAS 63010-71-9)
Molecular Formula Not available C₂₅H₃₄O₈ C₉H₆FNO
Molecular Weight Not available 474.53 g/mol 163.15 g/mol
Key Substituents Undefined Methyl, hydroxyl groups Fluorine, hydroxyl
Biological Activity Undefined Cytotoxic (marine toxin) Antimicrobial, enzyme inhibition
Synthetic Route Undefined Biosynthetic pathways Tf₂O-mediated oxidation

Key Contrasts:

Structural Complexity: Oscillatoxin derivatives (e.g., CID 101283546) are macrocyclic polyketides with high molecular weights, whereas fluorinated quinolines (e.g., CAS 63010-71-9) are smaller heterocyclic compounds .

Functional Roles: Oscillatoxins are marine toxins targeting ion channels, while fluorinated quinolines are synthetic intermediates for pharmaceuticals .

Synthesis: Oscillatoxins are biosynthesized by cyanobacteria, while fluorinated quinolines are synthesized via organofluorine chemistry .

Research Findings and Data Gaps

  • Spectroscopic Characterization: No NMR or HRMS data for CID 6336900 are provided. For valid comparisons, these datasets are critical (see ) .
  • Pharmacological Data : and emphasize comparing IC₅₀, EC₅₀, and toxicity profiles, which are absent here .
  • Stereochemical Analysis : Oscillatoxin derivatives require rigorous stereochemical assignments via 2D NMR or X-ray crystallography , but CID 6336900 lacks such data.

Q & A

Advanced Question

  • Internal Validity : Use blinding in assay analyses to reduce bias.
  • External Validity : Test CID 6336900 across diverse models (e.g., cell lines, animal models).
  • Reliability : Report detailed synthetic procedures (e.g., reagent lot numbers, equipment calibration) for replication. Archive raw data in repositories like Zenodo .

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